3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinoline moiety, a phenyl group, and an oxathiine ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-phenyl-N-(quinolin-8-yl)propanamide with phenylboronic acid in the presence of a base such as potassium phosphate and a solvent like 1,4-dioxane . The reaction mixture is stirred under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of a photocatalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Molecular oxygen, photocatalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
N-(quinolin-8-yl)acetamide: Another quinoline-based compound with comparable chemical properties.
Properties
Molecular Formula |
C20H16N2O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-phenyl-N-quinolin-8-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H16N2O2S/c23-20(22-16-10-4-8-14-9-5-11-21-17(14)16)18-19(25-13-12-24-18)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,22,23) |
InChI Key |
ILEKRSFFGWNQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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